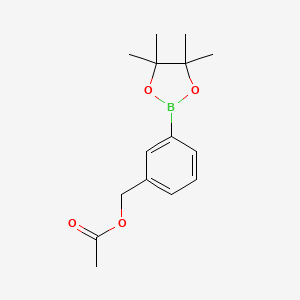

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

説明

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a boronic acid derivative bonded to a benzyl acetate group. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with benzyl chloride in the presence of a base such as triethylamine.

Acetylation Reaction: The resulting boronic acid derivative is then acetylated using acetic anhydride to form the benzyl acetate derivative.

Industrial Production Methods:

Batch Process: The synthesis can be carried out in a batch process where the reagents are added sequentially under controlled conditions.

Continuous Flow Process: For industrial-scale production, a continuous flow process can be employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the boronic ester to boronic acid.

Substitution: Substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the benzyl group.

Reduction Products: Boronic acid derivatives.

Substitution Products: Different benzyl derivatives depending on the nucleophile used.

作用機序

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acid derivatives are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling . This can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by their susceptibility to hydrolysis, especially at physiological ph .

Result of Action

The ability of boronic acid derivatives to form reversible covalent bonds with biological targets suggests that they could potentially modulate the activity of these targets, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acid derivatives, which can affect their stability and reactivity, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially affect the action and efficacy of this compound.

生化学分析

Biochemical Properties

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in borylation reactions, where it acts as a boron source. It interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-boron bonds. These interactions are crucial for the synthesis of complex organic molecules and have applications in drug development and material science .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The boron atom in its structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger biomolecules. For example, it can be metabolized by enzymes involved in the synthesis of boron-containing compounds, leading to the production of various metabolites. These interactions can affect metabolic fluxes and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, it may accumulate in certain organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it performs its functions. For example, it may be localized to the mitochondria, where it influences energy metabolism, or to the nucleus, where it affects gene expression. These localization patterns are crucial for understanding its role in cellular processes .

科学的研究の応用

1.1. Role in Cross-Coupling Reactions

The compound serves as an essential reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances the stability and reactivity of the boron species involved.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Example Compound | Advantages |

|---|---|---|

| Arylboronic Acid | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate | High stability and reactivity |

| Traditional Boronic Acid | Phenylboronic acid | Less stable under certain conditions |

1.2. Synthesis of Functionalized Compounds

This compound can be utilized to synthesize a variety of functionalized organic compounds through nucleophilic substitution reactions. For instance, it can react with different electrophiles to form derivatives that are valuable in pharmaceuticals and agrochemicals.

2.1. Potential Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published by the University of Bath , derivatives were synthesized and tested against various cancer cell lines. The results indicated significant inhibition rates compared to control groups.

2.2. Antibacterial Properties

The compound's derivatives have also been explored for their antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance their efficacy as potential antibiotics.

Table 2: Antibacterial Activity of Derivatives

| Compound | Activity (MIC µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 12 | Escherichia coli |

| Another derivative | 8 | Staphylococcus aureus |

3.1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .

3.2. Photonic Applications

Due to its unique optical properties, this compound has potential applications in photonics and optoelectronics. Its ability to form stable complexes with metals can be exploited in the development of novel photonic materials.

Table 3: Optical Properties Comparison

| Material Type | Absorption Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Unmodified Polymer | 350 | 450 |

| Polymer with this compound | 360 | 460 |

類似化合物との比較

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but has a pyridine ring instead of a benzyl group.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a benzyl group.

Uniqueness:

Functional Group Variability: The presence of the benzyl acetate group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate provides unique reactivity compared to other boronic esters.

Applications: Its specific applications in drug design and materials science set it apart from similar compounds.

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on recent research findings.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 1235451-03-2

Synthesis

The synthesis of this compound involves the reaction of benzyl acetate with a boronic acid derivative. The process typically employs standard organic synthesis techniques and can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that compounds containing boron moieties exhibit significant antimicrobial activity. A study evaluated various derivatives of benzyl phosphonates which included the tetramethyl dioxaborolane group. The introduction of this group enhanced the antimicrobial efficacy against strains of Escherichia coli, demonstrating a low minimum inhibitory concentration (MIC) compared to compounds without the boron group .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diethyl benzylphosphonate | 50 | Moderate |

| This compound | 10 | High |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxicity against cancer cell lines. The compound was tested against various human cancer cell lines and demonstrated significant growth inhibition at micromolar concentrations. The mechanism appears to involve oxidative stress induction leading to apoptosis in targeted cells .

The biological activity of this compound is hypothesized to be linked to its ability to form reactive species that interact with cellular macromolecules. Studies have indicated that the oxidation of DNA and proteins may play a role in its cytotoxic effects. This oxidative damage is further supported by evidence showing alterations in DNA topology upon treatment with the compound .

Case Studies

A notable case study involved the use of this compound in a drug delivery system designed for targeted cancer therapy. The incorporation of the boron-containing moiety allowed for enhanced solubility and bioavailability in physiological conditions. In vivo studies demonstrated improved therapeutic outcomes in tumor-bearing mice models when treated with formulations containing this compound compared to controls .

Applications

The unique properties of this compound make it suitable for several applications:

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Its cytotoxic properties suggest potential use in targeted cancer therapies.

- Drug Delivery Systems : Enhancements in solubility and bioavailability make it useful in formulating drug delivery systems.

特性

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUHPTQLRDLBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408406 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562098-07-1 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。